molecular formula C7H3F7N2 B108026 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 1868-85-5

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B108026
CAS No.: 1868-85-5
M. Wt: 248.1 g/mol
InChI Key: TVSDZBUZBHRNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number: 1868-85-5 . It has a molecular weight of 248.1 . The compound is used in preparing useful herbicides and plant growth regulators .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine . The InChI code is 1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2 .


Physical and Chemical Properties Analysis

The compound has a melting point of 84°C .

Scientific Research Applications

Regioselective Synthesis of Fluorinated Pyrazole Derivatives

Research demonstrates the preparation of trifluoromethyl group substituted pyrazole derivatives from hydrazines and β-diketones, highlighting the regioselectivity of the reaction based on the type of hydrazine used, offering potential applications in material synthesis or pharmaceuticals (Sano & Hara, 2010).

Synthesis of Novel Fluorinated Triazinones

The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, showcasing an effective strategy for synthesizing fluorinated compounds (Buscemi et al., 2005).

Biological Applications

Molecular Docking and Dynamics Simulation Studies

A comprehensive study on the interaction and vibrational behavior of hydrazine derivatives reveals their potential as antitumor agents, supported by molecular docking studies and molecular dynamics simulation, showing stable ligand-protein interactions with threonine tyrosine kinase protein, indicating possible pharmaceutical applications (Mary et al., 2021).

Detection of Hydrazine in Biological and Water Samples

A study highlights the development of a fluorescent probe for the detection of hydrazine in environmental and biological systems, showcasing its utility in quantitatively determining hydrazine levels and its potential applications in ensuring environmental and human health safety (Zhu et al., 2019).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

The synthesis of novel triazol-3-ones using microwave irradiation illustrates the application of advanced synthesis techniques to create compounds with potential relevance in chemical and pharmaceutical industries, showcasing the versatility and efficiency of microwave-assisted synthesis methods (Özil et al., 2010).

Structural and Reactivity Studies

Investigations into the reactivity of fluorinated phenylhydrazines with 4-hydroxynonenal reveal complex reactivity patterns and suggest their potential use in analytical derivatizations, shedding light on the intricate interactions of these compounds and their possible applications in analytical chemistry (Matera et al., 2012).

Safety and Hazards

The compound is considered an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSDZBUZBHRNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305265
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868-85-5
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1868-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170067
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1868-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-tolyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 2
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 3
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 4
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 5
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 6
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.